molecular formula C10H13NO3 B1403593 Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate CAS No. 1449412-81-0

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate

Cat. No.: B1403593
CAS No.: 1449412-81-0
M. Wt: 195.21 g/mol
InChI Key: DEMJGYBVFIONOP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound features a 1,6-dihydropyridin-6-one core, a scaffold recognized for its utility in drug discovery. Compounds within this chemical class have been investigated as Selective Glucocorticoid Receptor Modulators (SGRMs) . SGRMs represent a promising therapeutic approach for mitigating the detrimental side effects associated with traditional glucocorticoids while aiming to retain their potent anti-inflammatory and immunomodulatory efficacy . As such, this ester is a valuable building block for researchers synthesizing novel candidates for the potential treatment of a range of conditions, including inflammatory diseases, allergic disorders, and autoimmune conditions such as rheumatoid arthritis and asthma . The compound is presented as an ester, offering favorable properties for synthetic manipulation and purification in the lab. It is supplied with guaranteed quality and consistency, making it a reliable reagent for advanced chemical synthesis and medicinal chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(3-methyl-6-oxo-1H-pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)6-8-7(2)4-5-9(12)11-8/h4-5H,3,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJGYBVFIONOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175892
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449412-81-0
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449412-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Pyridine-2-acetic Acid Derivative

  • Starting Material: 3-methyl-6-oxo-1,6-dihydropyridine-2-acetic acid
  • Reagents: Ethanol (solvent and reactant), acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
  • Conditions: Reflux under anhydrous conditions to drive the esterification equilibrium toward product formation.
  • Procedure: The acid is dissolved in ethanol with catalytic acid. The mixture is heated under reflux, typically for several hours, until the reaction reaches completion. The reaction progress is monitored by thin-layer chromatography (TLC) or other analytical methods.
  • Workup: After cooling, the reaction mixture is neutralized, and the ester product is extracted using organic solvents, followed by purification via recrystallization or chromatography.

Alternative Synthetic Routes

  • Condensation Reactions: Some literature suggests that condensation between pyridine derivatives and appropriate α-halo esters or esters with activated leaving groups can be used to attach the acetate moiety at position 2.
  • Catalytic Methods: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate ester bond formation under milder conditions.
  • Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors can be employed to improve reaction control, yield, and purity, minimizing side reactions and human error.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Temperature 60–80 °C (reflux of ethanol) Ensures sufficient energy for esterification
Catalyst Concentrated sulfuric acid or p-TsOH (0.1–0.5 equiv) Acid catalysis to activate carboxyl group
Reaction Time 4–12 hours Dependent on substrate and catalyst efficiency
Solvent Ethanol (excess) Acts as reactant and solvent
Workup Neutralization with sodium bicarbonate; extraction with ethyl acetate or dichloromethane Purification steps to isolate product

Analysis of Preparation Methods

Yield and Purity

  • Reported yields for similar pyridine esterifications range from 70% to 90%, depending on reaction conditions and purification methods.
  • Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.

Advantages and Limitations

Method Advantages Limitations
Acid-catalyzed esterification Simple, cost-effective, well-established Requires removal of acid catalyst; possible side reactions
Coupling agent-mediated esterification Milder conditions, higher selectivity More expensive reagents; potential for urea byproducts
Continuous flow synthesis Scalable, reproducible, efficient Requires specialized equipment

Supporting Research Findings

Although direct synthesis details for this compound are limited, studies on closely related compounds provide insights:

  • Esterification of 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with ethanol under reflux yields the corresponding ethyl ester effectively.
  • Continuous flow reactors have been demonstrated to enhance yield and purity in similar pyridine ester syntheses by maintaining optimal reaction parameters.
  • Analytical data such as NMR, MS, and IR spectra confirm the successful formation of the ester bond and the integrity of the pyridine ring.

Summary Table of Preparation Methods

Method Starting Material Reagents & Catalysts Conditions Yield (%) Notes
Acid-catalyzed esterification 3-methyl-6-oxo-1,6-dihydropyridine-2-acetic acid Ethanol, sulfuric acid or p-TsOH Reflux 4–12 h 70–85 Traditional, cost-effective
Coupling agent-mediated esterification Same as above Ethanol, DCC or EDC Room temp to mild heating 75–90 Milder, higher selectivity
Continuous flow synthesis Same as above Ethanol, acid catalyst Controlled flow, optimized temp 80–90 Industrial scale, reproducible

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate has been investigated for its potential as an antimicrobial agent. A study published in Acta Crystallographica highlighted the structural features that contribute to its biological activity, suggesting that modifications to the substituents on the pyridine ring could enhance its efficacy against specific pathogens .

Anticancer Potential

The compound's structural analogs have shown promise in cancer therapy. Research indicates that dihydropyridines can inhibit certain cancer cell lines by inducing apoptosis. A case study demonstrated that compounds with similar structures effectively reduced tumor growth in animal models . The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Nanocatalysis

This compound has been explored for its role in nanocatalysis. Its ability to form coordination compounds with metal ions makes it suitable for catalyzing various chemical reactions. A study discussed the use of heteropolyanions as nanocatalysts where this compound played a crucial role in enhancing reaction rates and selectivity .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Antimicrobial ActivityExhibits potential antimicrobial properties against various pathogensActa Crystallographica
Anticancer PotentialInduces apoptosis in cancer cell lines; reduces tumor growthCancer Research Journal
NanocatalysisForms coordination complexes; enhances catalytic activityChemInform

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate 3-methyl, 2-ethyl acetate C₁₀H₁₃NO₃ 195.22
Ethyl 3-(5-acetyl-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)-1H-pyrazole-4-carboxylate 4-phenyl, 5-acetyl, pyrazole-carboxylate substituent C₂₀H₁₉N₃O₄ 365.39
N-(4-(5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-... 4-methoxyphenyl, 5-cyano, quinazolinone-thioacetamide hybrid C₃₁H₂₅N₅O₄S 563.63
Ethyl 2-((3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio)acetate 4-methyl, 3-cyano, thioacetate substituent C₁₁H₁₂N₂O₃S 252.29
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 2-trifluoromethyl, 3-carboxylate C₉H₈F₃NO₃ 235.16

Key Observations :

  • Substituent Position and Bioactivity : The introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) or aromatic rings (e.g., phenyl in ) enhances biological activity by modulating electronic properties and binding affinity.
  • Hybrid Structures: Quinazolinone-pyridinone hybrids (e.g., ) demonstrate dual inhibitory effects on kinases like EGFR and BRAF, highlighting the importance of hybrid frameworks in drug design.

Physical and Spectral Properties

  • Melting Points: this compound: Not explicitly reported. Ethyl 3-(5-acetyl-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)-1H-pyrazole-4-carboxylate: 186–188°C . Quinazolinone hybrids (e.g., Compound 8 in ): >300°C, reflecting high thermal stability due to extended conjugation.
  • Spectroscopic Data: 1H NMR: Pyridinone protons typically resonate between δ 6.0–7.0 ppm, while ester methyl groups appear near δ 1.2–1.4 ppm . IR: Strong C=O stretches (1650–1750 cm⁻¹) confirm the presence of ester and ketone groups .

Crystallographic and Conformational Analysis

  • Crystal Packing : Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate forms a 3D network via C–H···O hydrogen bonds (d = 2.3–2.5 Å) and π-π interactions (3.814 Å) .
  • SHELX Refinement : Most structures (e.g., ) are refined using SHELXL, ensuring high accuracy in bond length/angle determinations.

Q & A

Q. Table 1: Synthesis Conditions

ParameterConditionReference
SolventTHF
CatalystTBAB (0.05 g, 0.15 mmol)
BaseK2_2CO3_3 (3.64 mmol)
Reaction Time6 hours (RT)
Yield77%

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups. For example, a singlet at δ 10.72 ppm (DMSO-d6d_6) corresponds to the NH proton, while carbonyl carbons appear at δ 175.1 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis determines the orthorhombic space group P212121P2_12_12_1 with cell parameters a=7.9792(2)a = 7.9792(2) Å, b=8.7460(2)b = 8.7460(2) Å, c=25.2064(6)c = 25.2064(6) Å. Anisotropic displacement parameters validate atomic positions .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP212121P2_12_12_1
Unit Cell Volume1759.06(7) Å3^3
R-factor<0.05 (after omitting outliers)
Disorder HandlingSplit occupancy for ethyl group

Advanced: How is partial structural disorder in the crystal lattice addressed during refinement?

Methodological Answer:
Partial disorder (e.g., in the ethyl or acetate groups) is resolved using SHELXL:

  • Split Occupancy : The ethyl group is modeled with two conformers (major: 57% occupancy) .
  • Restraints : C–H bond lengths and thermal displacement parameters (UisoU_{iso}) are constrained to stabilize refinement .
  • Outlier Omission : Reflections with poor agreement (e.g., (0 0 2)) are excluded to improve R-factors .

Advanced: How to resolve contradictions between NMR data and X-ray crystallography results?

Methodological Answer:
Discrepancies (e.g., tautomeric forms) require complementary techniques:

  • IR Spectroscopy : Validates carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1} for ester groups).
  • Computational Chemistry : Density Functional Theory (DFT) optimizes molecular geometry and compares it with crystallographic data .
  • Dynamic NMR : Detects tautomerization in solution if X-ray shows a static structure .

Advanced: How are hydrogen-bonding networks analyzed in crystal packing?

Methodological Answer:

  • Software Tools : WinGX and ORTEP visualize C–H···O interactions (e.g., 2.5–3.0 Å) .
  • Geometric Parameters : Angles (105–136°) and donor-acceptor distances are tabulated to identify 3D networks .
  • Packing Diagrams : Generated using Mercury or PLATON to illustrate supramolecular architecture .

Q. Table 3: Hydrogen-Bond Geometry

D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)Reference
C8–H8···O40.932.423.212143.2
C12–H12B···O20.972.513.328142.5

Basic: What computational tools are recommended for refining crystallographic data?

Methodological Answer:

  • SHELX Suite : SHELXL refines anisotropic displacement parameters, while SHELXD solves phase problems via dual-space methods .
  • WinGX : Integrates SHELX programs and generates publication-ready CIF files .
  • PLATON : Validates symmetry and calculates void spaces in the lattice .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate

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